SGE-201

NMDA receptor Allosteric modulator Oxysterol analog

Choose SGE-201 for its superior water solubility and experimental reversibility over endogenous 24(S)-hydroxycholesterol. This selective NMDA receptor PAM, with submicromolar potency and no AMPA/GABAA activity, is essential for precise pharmacological dissection and unmasking blocker differences. Ensure you procure high-purity material (≥98%) from a reliable source to guarantee these distinct SAR-driven properties.

Molecular Formula C26H44O2
Molecular Weight 388.6 g/mol
CAS No. 35882-85-0
Cat. No. B1681652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSGE-201
CAS35882-85-0
SynonymsSGE-201;  SGE 201;  SGE201;  delta5,6-3-oxynorcholenyl)dimethylcarbinol
Molecular FormulaC26H44O2
Molecular Weight388.6 g/mol
Structural Identifiers
SMILESCC(CCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
InChIInChI=1S/C26H44O2/c1-17(10-13-24(2,3)28)21-8-9-22-20-7-6-18-16-19(27)11-14-25(18,4)23(20)12-15-26(21,22)5/h6,17,19-23,27-28H,7-16H2,1-5H3/t17-,19+,20+,21-,22+,23+,25+,26-/m1/s1
InChIKeyUSOOWRCOYYNZPU-LXVLQKCJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

26,27-Dinorergost-5-ene-3,24-diol, (3beta)- CAS 35882-85-0: A Potent NMDA Receptor Allosteric Modulator and Synthetic Oxysterol Analog


26,27-Dinorergost-5-ene-3,24-diol, (3beta)- (CAS 35882-85-0), also known as SGE-201, is a synthetic derivative of the endogenous oxysterol 24(S)-hydroxycholesterol. It functions as a potent, selective positive allosteric modulator (PAM) of N-methyl-D-aspartate receptors (NMDARs) and does not act on AMPA or GABAA receptors at submicromolar concentrations [1]. Unlike the endogenous ligand, SGE-201 exhibits improved water solubility and experimental reversibility, making it a valuable tool compound for dissecting NMDAR pharmacology and for probing the role of oxysterol-sensitive NMDAR modulation in neuropsychiatric disorders [2].

Why 26,27-Dinorergost-5-ene-3,24-diol, (3beta)- Cannot Be Replaced by Other Oxysterols or NMDA PAMs


Sterol-based NMDA receptor modulators exhibit profound structure-activity relationships (SAR) where subtle changes in side chain oxidation and stereochemistry dictate not only potency but also functional selectivity and pharmacokinetic behavior. 26,27-Dinorergost-5-ene-3,24-diol, (3beta)-, specifically engineered as a 24(S)-hydroxycholesterol analog, uniquely combines submicromolar NMDAR potentiation with superior water solubility and the ability to unmask pharmacodynamic differences between clinically distinct NMDAR blockers (e.g., memantine vs. ketamine) in neuronal networks [1]. Generic substitution with other oxysterols like cholesterol or 25-hydroxycholesterol would fail because these compounds lack NMDAR modulatory activity at concentrations ≤10 μM [2]. Even the endogenous ligand 24(S)-hydroxycholesterol, while potent, suffers from poor water solubility and limited experimental utility in certain in vitro systems [1]. The specific structural features of the dinorergost scaffold confer a distinct pharmacological fingerprint that cannot be replicated by off-the-shelf sterol analogs.

Quantitative Differentiation of 26,27-Dinorergost-5-ene-3,24-diol, (3beta)- from Related Compounds


Potent, Submicromolar Positive Allosteric Modulation of NMDA Receptors with Enhanced Water Solubility

26,27-Dinorergost-5-ene-3,24-diol, (3beta)- (SGE-201) potentiates NMDA receptor-mediated currents at submicromolar concentrations. It is a synthetic analog of 24(S)-hydroxycholesterol (24S-HC). While both compounds are potent PAMs, SGE-201 offers distinct experimental advantages: it possesses greater water solubility and improved reversibility in electrophysiological assays, facilitating its use in a wider range of in vitro and ex vivo preparations [1]. In contrast, the endogenous ligand 24S-HC is highly lipophilic and often requires specialized solubilization strategies that can confound experimental outcomes [1]. This property makes SGE-201 the preferred tool for studying oxysterol-sensitive NMDA receptor modulation where aqueous compatibility is critical.

NMDA receptor Allosteric modulator Oxysterol analog

Selective NMDA Receptor Potentiation with No Detectable Activity at AMPA or GABAA Receptors

In rat hippocampal neuron cultures, both 24(S)-hydroxycholesterol and its synthetic analog 26,27-Dinorergost-5-ene-3,24-diol, (3beta)- (SGE-201) selectively potentiate NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) without affecting AMPA receptor- or GABAA receptor-mediated synaptic responses at submicromolar concentrations [1]. This selectivity is a critical feature distinguishing these oxysterol derivatives from other steroidal modulators that often exhibit cross-reactivity with multiple ionotropic receptor types. Cholesterol itself and other naturally occurring brain oxysterols (e.g., 25-hydroxycholesterol) do not modulate NMDARs at concentrations ≤10 μM [1], underscoring the unique pharmacological profile conferred by the specific C-24 oxidation pattern present in SGE-201.

NMDA receptor AMPA receptor GABAA receptor Selectivity

Unmasking of Pharmacodynamic Differences Between Memantine and Ketamine in Neuronal Networks

At a constant membrane voltage, the NMDA receptor PAM 26,27-Dinorergost-5-ene-3,24-diol, (3beta)- (SGE-201) did not reveal pharmacodynamic differences between the open-channel blockers memantine and ketamine. However, during spontaneous network activity in hippocampal slices, SGE-201 (0.2–1 μM) unmasked significant differences in the ability of these two clinically important blockers to suppress multi-electrode array activity and to protect against a mild excitotoxic insult [1]. This functional differentiation is not observed with the endogenous oxysterol 24(S)-hydroxycholesterol under identical conditions, suggesting that SGE-201's unique physicochemical properties (greater solubility, faster equilibration) enable it to probe dynamic aspects of NMDAR channel block that are obscured by the endogenous ligand.

NMDA receptor Memantine Ketamine Network activity

RNase L Activation with Nanomolar Potency

26,27-Dinorergost-5-ene-3,24-diol, (3beta)- (SGE-201) activates RNase L, an enzyme involved in the innate immune response against viral infections, with an IC50 of 2.30 nM in a mouse L cell extract assay measuring inhibition of protein synthesis [1]. While this activity is not directly compared to that of 24(S)-hydroxycholesterol or other oxysterols in the available literature, the nanomolar potency suggests that SGE-201 may possess off-target immunomodulatory properties that could be relevant for certain research applications. This activity should be considered when interpreting experiments involving prolonged exposure or in vivo administration.

RNase L Antiviral Innate immunity

Accelerated Re-Equilibration of NMDAR Channel Blockers During Voltage Jumps

In voltage-clamp experiments, 26,27-Dinorergost-5-ene-3,24-diol, (3beta)- (SGE-201) accelerated the re-equilibration kinetics of NMDAR open-channel blockers (memantine and ketamine) during voltage jumps [1]. This kinetic effect is not observed with the other tested PAM, pregnenolone sulfate (PS), indicating that SGE-201 possesses a distinct mode of interaction with the NMDAR channel gating machinery. The accelerated kinetics may contribute to the compound's ability to unmask functional differences between blockers in dynamic neuronal networks.

NMDA receptor Voltage-clamp Channel blocker kinetics

Recommended Applications for 26,27-Dinorergost-5-ene-3,24-diol, (3beta)- Based on Validated Evidence


Mechanistic Studies of NMDA Receptor Positive Allosteric Modulation

Employ 26,27-Dinorergost-5-ene-3,24-diol, (3beta)- as a selective, water-soluble positive allosteric modulator to dissect the role of oxysterol-sensitive sites in regulating NMDAR function. Its submicromolar potency and lack of activity at AMPA or GABAA receptors ensure specific modulation of NMDAR-mediated synaptic plasticity [1].

Differentiation of NMDAR Channel Blocker Pharmacodynamics

Utilize SGE-201 in multi-electrode array recordings of hippocampal slices to unmask functional differences between clinically distinct NMDAR open-channel blockers (e.g., memantine vs. ketamine). This application is uniquely enabled by the compound's ability to accelerate blocker re-equilibration kinetics and expose network-level pharmacodynamic divergence [1].

In Vitro Neuroprotection Assays

Incorporate SGE-201 into excitotoxicity models to study the interplay between positive allosteric modulation of NMDARs and neuroprotection. The compound's capacity to reveal differences in blocker-mediated neuroprotection provides a robust platform for screening novel therapeutic candidates targeting excitotoxic injury [1].

Caution in Innate Immunity or Antiviral Research

When using SGE-201 in cellular models that may involve RNase L-mediated pathways (e.g., viral infection, interferon signaling), account for its nanomolar RNase L activation activity [2]. This off-target effect may confound results and should be controlled for with appropriate vehicle or inactive analog comparisons.

Technical Documentation Hub

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